3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Overview
Description
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide is a natural product found in Simplicillium lamellicola with data available.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
Research on similar compounds to the one has demonstrated potential antiproliferative effects on cancer cells. For instance, neolignans isolated from traditional Chinese medicine showed significant inhibition of cancer cell growth, suggesting a role in cancer therapy (Ma et al., 2017).
Crystal Structure and Synthesis Characterization
Studies on related compounds have focused on their synthesis and crystal structure, providing insights into the molecular configuration and potential applications in various fields such as material science (Wang & He, 2011).
Bioreduction for Pharmaceutical Production
Compounds with similar structures have been used in bioreduction processes to produce pharmaceuticals. For example, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide was used to produce (S)-duloxetine, highlighting the role of these compounds in drug synthesis (Tang et al., 2011).
Opioid Receptor Research
Research on N-substituted analogs of similar compounds has revealed their potential as potent, selective kappa opioid receptor antagonists. This suggests their use in neurological and pain management research (Carroll et al., 2006).
Antibacterial and Antifungal Applications
Some analogs have shown significant antibacterial and antifungal activities, comparable to standard drugs in certain cases. This implies their potential application in developing new antimicrobial agents (Helal et al., 2013).
Properties
IUPAC Name |
3-[6-(1-hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-18-31-19-15-22-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-16-20-34(52)42(59)48-32(23-24-36(46)55)40(57)49-33(26-30-17-13-14-21-35(30)54)41(58)51-38(27(2)3)45(62)63-31/h13-14,17,21,27-29,31-34,38-39,53-54H,6-12,15-16,18-20,22-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEPDKSOCWEGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=CC=C3O)CCC(=O)N)C)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N7O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74758-64-8 | |
Record name | Verlamelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.